Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is a synthetic naphthofuran derivative characterized by a naphtho[1,2-b]furan core substituted with a phenyl group at position 2, a 3,4,5-trimethoxybenzoyloxy group at position 5, and an ethyl ester at position 3. The 3,4,5-trimethoxybenzoyloxy substituent introduces significant steric bulk and electron-donating properties due to the three methoxy groups, which may enhance binding affinity in biological systems or modulate solubility.
Properties
IUPAC Name |
ethyl 2-phenyl-5-(3,4,5-trimethoxybenzoyl)oxybenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26O8/c1-5-37-31(33)26-22-17-23(38-30(32)19-15-24(34-2)29(36-4)25(16-19)35-3)20-13-9-10-14-21(20)28(22)39-27(26)18-11-7-6-8-12-18/h6-17H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTMFXBHTYNFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134915 | |
| Record name | Ethyl 2-phenyl-5-[(3,4,5-trimethoxybenzoyl)oxy]naphtho[1,2-b]furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312732-77-7 | |
| Record name | Ethyl 2-phenyl-5-[(3,4,5-trimethoxybenzoyl)oxy]naphtho[1,2-b]furan-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312732-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-phenyl-5-[(3,4,5-trimethoxybenzoyl)oxy]naphtho[1,2-b]furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and an aluminum chloride catalyst.
Esterification: The carboxylate group is esterified using ethanol in the presence of a strong acid like sulfuric acid.
Attachment of the Trimethoxybenzoyl Group: This step involves the reaction of the naphthofuran ester with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthofuran rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester and carbonyl groups, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
The trimethoxybenzoyl group is known for its bioactivity, including anti-tumor properties .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.
Mechanism of Action
The biological activity of Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is primarily due to its interaction with cellular proteins and enzymes. The trimethoxybenzoyl group can inhibit enzymes like tubulin, disrupting cell division and leading to anti-cancer effects . The naphthofuran core may also interact with DNA, further contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related naphtho[1,2-b]furan derivatives below, focusing on substituent effects, molecular properties, and research findings.
Structural and Molecular Comparison
Substituent Effects and Functional Group Analysis
- Electron-Donating vs. In contrast, sulfonamido groups (e.g., in thiophene- or trimethylphenyl-substituted analogs) introduce electron-withdrawing properties, altering binding kinetics . Methoxy vs. Ethoxy Substituents: Ethoxy groups (e.g., in C₃₀H₂₄O₆) increase lipophilicity compared to methoxy, impacting membrane permeability .
- Ester Group Variations: Ethyl esters (target and analogs) balance solubility and metabolic stability.
Biological Activity
Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, exploring its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a naphtho-furan core substituted with phenyl and trimethoxybenzoyl groups, which are believed to contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antioxidant Properties : The compound has shown significant antioxidant activity in various assays.
- Antibacterial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Potential : Investigations into its anticancer properties are ongoing.
Antioxidant Activity
Antioxidant activity was assessed using methods such as DPPH radical scavenging and lipid peroxidation inhibition. In one study, compounds similar to this compound demonstrated effective scavenging of free radicals. The results are summarized in Table 1.
| Compound | DPPH Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Ethyl 2-phenyl... | 85% | 78% |
| Standard (Ascorbic Acid) | 90% | 85% |
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated against various Gram-positive and Gram-negative bacteria. The findings indicated notable antibacterial properties:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 10 |
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.
Anticancer Potential
The anticancer activity was investigated using several cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.6 |
| MCF-7 (Breast) | 6.8 |
| HeLa (Cervical) | 7.0 |
These values indicate that this compound could be effective against various cancer types.
Case Studies
Several case studies have been documented regarding the biological effects of related compounds with similar structures:
- Study on Antioxidant Mechanisms : A study highlighted that compounds with phenolic moieties exhibit enhanced antioxidant activity due to their ability to donate hydrogen atoms to free radicals.
- Antibacterial Efficacy : Another research focused on the structure-activity relationship (SAR) of related naphtho-furan derivatives showed that modifications on the aromatic rings significantly impacted antibacterial potency.
- Cytotoxicity Evaluation : A comparative analysis of various derivatives indicated that those with multiple methoxy substitutions displayed increased cytotoxicity against cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
